Welcome to the BenchChem Online Store!
molecular formula C5H11O4P B8282578 Phosphonic acid, (1-methyl-2-oxoethyl)-, dimethyl ester CAS No. 67445-34-5

Phosphonic acid, (1-methyl-2-oxoethyl)-, dimethyl ester

Cat. No. B8282578
M. Wt: 166.11 g/mol
InChI Key: ZSOXFOYBWFQGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04198354

Procedure details

In an autoclave of 1 liter capacity, fitted with a magnetic lift-stirrer, 113 g of vinylphosphonic acid dimethyl ester and 100 ppm of rhodium in the form of dimeric cycloocta-1,5-dienyl-rhodium chloride, in 600 ml of toluene as the solvent, are heated at 80° C. and reacted, under a pressure of 600 bars, with a mixture of carbon monoxide and hydrogen in the ratio of 1:1. The pressure is maintained for 12 hours by admitting further gas mixture. The reaction mixture is then allowed to cool under pressure, after which the autoclave is let down. The reaction mixture is worked up by distillation. 91 g of α-formylethane-phosphonic acid dimethyl ester, of boiling point 86°-90° C./0.1 mm Hg, are obtained.
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
cycloocta-1,5-dienyl-rhodium chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][P:3](C=C)(=[O:6])[O:4][CH3:5].[C]=[O:10].[H][H].[C:13]1([CH3:19])C=CC=C[CH:14]=1>[Rh].C1([Rh](Cl)Cl)CCC=CCCC=1>[CH3:1][O:2][P:3]([CH:13]([CH:14]=[O:10])[CH3:19])(=[O:6])[O:4][CH3:5] |^3:8|

Inputs

Step One
Name
Quantity
113 g
Type
reactant
Smiles
COP(OC)(=O)C=C
Name
Quantity
600 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]
Name
cycloocta-1,5-dienyl-rhodium chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1(=CCCC=CCC1)[Rh](Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In an autoclave of 1 liter capacity, fitted with a magnetic lift-stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The pressure is maintained for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool under pressure
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture is worked up by distillation

Outcomes

Product
Name
Type
product
Smiles
COP(OC)(=O)C(C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 91 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.